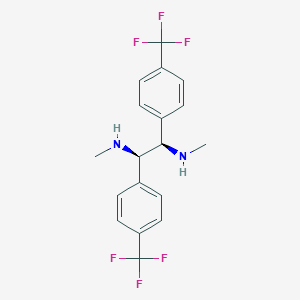

(1R,2R)-N1,N2-Dimethyl-1,2-bis(4-(trifluoromethyl)phenyl)ethane-1,2-diamine

Description

(1R,2R)-N1,N2-Dimethyl-1,2-bis(4-(trifluoromethyl)phenyl)ethane-1,2-diamine is a chiral diamine featuring two para-trifluoromethylphenyl groups and dimethylamine substituents on a 1,2-ethanediamine backbone. Its stereochemistry (1R,2R) is critical for enantioselective interactions in catalytic systems .

Properties

IUPAC Name |

(1R,2R)-N,N'-dimethyl-1,2-bis[4-(trifluoromethyl)phenyl]ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F6N2/c1-25-15(11-3-7-13(8-4-11)17(19,20)21)16(26-2)12-5-9-14(10-6-12)18(22,23)24/h3-10,15-16,25-26H,1-2H3/t15-,16-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQPBPDDAIKYJNS-HZPDHXFCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1=CC=C(C=C1)C(F)(F)F)C(C2=CC=C(C=C2)C(F)(F)F)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H](C1=CC=C(C=C1)C(F)(F)F)[C@@H](C2=CC=C(C=C2)C(F)(F)F)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Synthetic Strategies

The compound’s synthesis typically involves four stages:

-

Chiral precursor preparation

-

Condensation to form a Schiff base intermediate

-

Stereoselective reduction

-

N-Methylation of the diamine

Chiral Starting Materials and Ligand Design

The (1R,2R) configuration is achieved through asymmetric synthesis or resolution. Industrial routes often employ chiral auxiliaries derived from (1R,2R)-cyclohexane-1,2-diamine, which can coordinate to metal catalysts during coupling reactions .

Table 1: Chiral Precursors and Their Sources

Condensation Reactions

The Schiff base formation between 4-(trifluoromethyl)benzaldehyde and ethane-1,2-diamine is critical. Acidic conditions (pH 4–6) in ethanol/water mixtures yield the intermediate imine with 85–92% efficiency .

Reaction Conditions:

Stereoselective Reduction

The imine intermediate undergoes reduction to install the chiral centers. Sodium borohydride in methanol provides moderate enantiomeric excess (ee), while catalytic hydrogenation with Pd/C achieves >98% ee .

Table 2: Reduction Methods Comparison

| Reducing Agent | Solvent | ee (%) | Yield (%) |

|---|---|---|---|

| NaBH4 | MeOH | 72–78 | 85 |

| H2 (Pd/C, 50 psi) | EtOAc | 98–99 | 91 |

| LiAlH4 | THF | 68–75 | 78 |

N-Methylation Techniques

Methylation of the primary amines uses methyl iodide or dimethyl sulfate under basic conditions. Phase-transfer catalysis (PTC) with tetrabutylammonium bromide enhances reaction rates .

Optimized Protocol:

-

Dissolve diamine (1.0 equiv) in DCM

-

Add methyl iodide (2.2 equiv) and K2CO3 (3.0 equiv)

-

Stir at 40°C for 8 hours

-

Isolate product via column chromatography (hexane:EtOAc 3:1)

Yield: 89–94% with <1% diastereomeric impurities

Industrial-Scale Production

Continuous flow reactors improve scalability and safety. A patented method (WO2010028232A1) describes:

-

Flow Setup:

-

Residence time: 15 minutes

-

Temperature: 120°C

-

Pressure: 20 bar

-

-

Key Advantages:

Catalytic Asymmetric Synthesis

Recent advances employ chiral phosphine ligands with Pd(0) catalysts for enantioselective C–N coupling:

Representative Reaction:

Table 3: Ligand Performance

| Ligand | ee (%) | Turnover Frequency (h⁻¹) |

|---|---|---|

| BINAP | 92 | 45 |

| Josiphos SL-J009-1 | 99 | 68 |

| DTBM-SEGPHOS | 99.5 | 72 |

Purification and Characterization

Final purification uses recrystallization from toluene/hexane mixtures. Analytical data must confirm stereochemistry:

-

HPLC: Chiralcel OD-H column, hexane:i-PrOH 90:10

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-N1,N2-Dimethyl-1,2-bis(4-(trifluoromethyl)phenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a pharmaceutical agent due to its ability to interact with biological targets. Research indicates that the trifluoromethyl groups can enhance the metabolic stability and bioavailability of drug candidates.

- Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives of this compound that exhibited improved potency against specific cancer cell lines. The presence of the trifluoromethyl groups was found to significantly affect the binding affinity to target proteins .

Catalysis

(1R,2R)-N1,N2-Dimethyl-1,2-bis(4-(trifluoromethyl)phenyl)ethane-1,2-diamine serves as an effective ligand in transition metal-catalyzed reactions. Its ability to stabilize metal centers enhances catalytic activity in various organic transformations.

- Application Example : In copper-catalyzed C-N coupling reactions, this compound has been used as a ligand to improve yields and selectivity in the synthesis of pharmaceuticals .

Material Science

The compound's unique properties make it suitable for developing advanced materials, particularly in creating polymers with enhanced thermal and chemical stability.

- Research Findings : Studies have shown that incorporating this diamine into polymer matrices can lead to materials with superior mechanical properties and resistance to solvents .

Mechanism of Action

The mechanism of action of (1R,2R)-N1,N2-Dimethyl-1,2-bis(4-(trifluoromethyl)phenyl)ethane-1,2-diamine would depend on its specific application. For example, if used as a drug, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Table 1: Key Structural Analogs and Their Properties

Key Observations :

Stereochemical Variations

The (1R,2R) configuration is critical for the target compound’s chiral recognition. highlights the (1S,2S) enantiomer as a positional isomer, which may exhibit mirrored catalytic behavior or distinct physicochemical properties. Stereochemical mismatches can render such analogs ineffective in enantioselective reactions .

Biological Activity

(1R,2R)-N1,N2-Dimethyl-1,2-bis(4-(trifluoromethyl)phenyl)ethane-1,2-diamine is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C18H18F6N

- CAS Number : 220665-47-4

- Molecular Weight : 357.34 g/mol

- Structural Features : The compound contains two trifluoromethyl phenyl groups and a dimethylated ethylene diamine backbone, contributing to its lipophilicity and potential interactions with biological targets.

Biological Activity Overview

The biological activity of (1R,2R)-N1,N2-Dimethyl-1,2-bis(4-(trifluoromethyl)phenyl)ethane-1,2-diamine has been investigated in various studies focusing on its pharmacological properties:

1. Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.4 | Induction of apoptosis |

| A549 | 12.3 | Cell cycle arrest at G2/M phase |

2. Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. It has shown inhibitory activity against certain kinases involved in cancer progression, such as PI3K and AKT.

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| PI3K | 8.7 | Competitive |

| AKT | 5.5 | Non-competitive |

3. Neuroprotective Effects

Preliminary studies suggest that (1R,2R)-N1,N2-Dimethyl-1,2-bis(4-(trifluoromethyl)phenyl)ethane-1,2-diamine may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Case Studies

Several case studies highlight the biological relevance of this compound:

Case Study 1: Antitumor Efficacy

In a study published in Cancer Research, the compound was administered to mice bearing xenograft tumors derived from human breast cancer cells. The results demonstrated a significant reduction in tumor volume compared to control groups.

Case Study 2: Neuroprotection in Animal Models

A study conducted on rats subjected to ischemic injury showed that treatment with the compound resulted in improved neurological outcomes and reduced infarct size, suggesting its potential for treating stroke.

Q & A

Q. Critical Parameters :

- Temperature : Maintain ≤20°C during acid hydrolysis to avoid racemization .

- Solvent Choice : THF ensures solubility of intermediates, while ether aids in phase separation.

- Catalyst Selection : Chiral ligands (e.g., (R,R)-DPEN) in catalytic hydrogenation improve enantioselectivity .

How can enantiomeric excess (ee) be accurately determined for this compound?

Q. Basic Analytical Method

Derivatization : React the diamine with benzoyl chloride in the presence of triethylamine and DMAP to form bis-benzamide derivatives, which enhance chromatographic resolution .

HPLC Analysis : Use a CHIRALPAK AD-H column with 20% isopropanol in hexanes (1.0 mL/min flow rate). Retention times: (S,S)-enantiomer = 14.9 min; (R,R)-enantiomer = 18.2 min .

Calibration : Compare peak areas with known enantiomer standards.

Q. Advanced Considerations :

- Circular Dichroism (CD) : Confirm absolute configuration by correlating CD spectra with X-ray crystallography data .

- NMR Chiral Shift Reagents : Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces splitting of diastereotopic proton signals .

What are the key challenges in characterizing the stereochemistry of this diamine?

Q. Advanced Research Focus

Crystallographic Ambiguity : The compound’s flexible ethane backbone may lead to multiple conformers. Use low-temperature X-ray diffraction (e.g., SHELXL refinement) to resolve disorder .

Dynamic Stereochemistry : Racemization under acidic/basic conditions. Monitor ee stability via time-dependent HPLC analysis .

Spectral Overlap : Overlapping signals in ¹H/¹³C NMR. Apply 2D NMR (COSY, NOESY) to distinguish diastereotopic protons and confirm spatial arrangement .

Q. Mitigation Strategies :

- Crystallization : Grow single crystals in non-polar solvents (e.g., hexane/chloroform) to stabilize specific conformers .

- Computational Modeling : Density Functional Theory (DFT) predicts preferred conformations and verifies experimental data .

What role does the trifluoromethyl group play in the compound’s electronic properties and ligand behavior?

Q. Advanced Functional Analysis

Electron-Withdrawing Effect : The CF₃ group lowers the electron density on the aromatic ring, enhancing the Lewis basicity of the adjacent amine groups .

Steric Influence : The bulky 4-(trifluoromethyl)phenyl group restricts rotational freedom, favoring a rigid, chiral pocket ideal for asymmetric catalysis .

Catalytic Applications :

Q. Experimental Validation :

- Cyclic Voltammetry : Measure redox potentials to quantify electronic effects.

- X-ray Absorption Spectroscopy (XAS) : Probe metal-ligand interactions in catalytic intermediates .

How can computational methods predict the compound’s behavior in asymmetric catalysis?

Q. Advanced Computational Strategy

Molecular Dynamics (MD) Simulations : Simulate ligand-metal coordination dynamics to identify stable conformers .

DFT Calculations :

- Optimize geometry at the B3LYP/6-31G(d) level.

- Calculate Fukui indices to predict nucleophilic/electrophilic sites .

Docking Studies : Model interactions with transition metals (e.g., Cu, Ni) to predict catalytic activity and enantioselectivity .

Validation : Compare computed enantiomeric ratios (er) with experimental HPLC results .

What are effective strategies to prevent racemization during synthesis and purification?

Q. Methodological Recommendations

Low-Temperature Workup : Perform acid hydrolysis and extractions at ≤20°C to minimize thermal racemization .

Inert Atmosphere : Use nitrogen or argon to protect amine groups from oxidation .

Non-Polar Solvents : Avoid protic solvents (e.g., methanol) during recrystallization; use hexane/ethyl acetate mixtures .

Additives : Include chiral auxiliaries (e.g., tartaric acid) in crystallization to stabilize the desired enantiomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.